Methyl 4-bromobutanimidate

Description

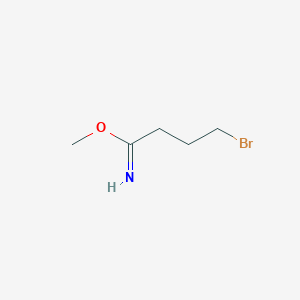

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromobutanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-8-5(7)3-2-4-6/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOBVQLXOZCVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605815 | |

| Record name | Methyl 4-bromobutanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64072-44-2 | |

| Record name | Methyl 4-bromobutanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Bromobutanimidate

Established Synthetic Routes to Methyl 4-bromobutanimidate

The primary and most well-established method for the synthesis of alkyl imidates, including this compound, is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of this compound, the synthesis commences with 4-bromobutanenitrile and methanol (B129727) in the presence of a strong acid, typically anhydrous hydrogen chloride.

The reaction proceeds in two key stages. Initially, the nitrile nitrogen is protonated by the acid, rendering the nitrile carbon more electrophilic. Methanol then acts as a nucleophile, attacking this carbon to form a protonated imidate, specifically this compound hydrochloride. This salt is typically isolated as a crystalline solid. Subsequent neutralization with a weak base, such as sodium bicarbonate, yields the free imidate, this compound, as an oil or low-melting solid.

Reaction Scheme:

Br-(CH₂)₃-C≡N + CH₃OH + HCl → [Br-(CH₂)₃-C(=N⁺H₂)-OCH₃]Cl⁻

[Br-(CH₂)₃-C(=N⁺H₂)-OCH₃]Cl⁻ + NaHCO₃ → Br-(CH₂)₃-C(=NH)-OCH₃ + NaCl + H₂O + CO₂

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and purity of this compound obtained from the Pinner reaction are highly dependent on the reaction conditions. Several factors have been investigated to optimize this transformation.

Anhydrous Conditions: The Pinner reaction is notoriously sensitive to moisture. The presence of water can lead to the hydrolysis of the intermediate imidate salt to the corresponding amide (4-bromobutanamide) or ester (methyl 4-bromobutanoate), significantly reducing the yield of the desired product. Therefore, the use of anhydrous reagents and solvents, along with a dry reaction atmosphere (e.g., under nitrogen or argon), is crucial for maximizing the yield of this compound.

Temperature Control: The initial formation of the imidate hydrochloride is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and to prevent the formation of byproducts. Allowing the reaction to slowly warm to room temperature ensures complete conversion.

Stoichiometry of Reagents: The molar ratio of the reactants plays a significant role. An excess of the alcohol (methanol) is often used to drive the reaction to completion. The amount of acid catalyst is also critical; a stoichiometric amount relative to the nitrile is generally required for efficient conversion.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Effect on Yield/Selectivity |

| Solvent | Diethyl ether, Dichloromethane | Anhydrous, non-protic solvents are preferred to prevent side reactions. |

| Temperature | 0 °C to room temperature | Low initial temperature controls exothermicity; gradual warming ensures completion. |

| Catalyst | Anhydrous Hydrogen Chloride | Stoichiometric amounts are crucial for complete conversion of the nitrile. |

| Reaction Time | 12-24 hours | Sufficient time is required for the formation of the imidate salt. |

| Work-up | Neutralization with weak base | Careful addition of a weak base (e.g., NaHCO₃) is necessary to isolate the free imidate and avoid hydrolysis. |

Investigations into Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally benign synthetic methods. For the synthesis of this compound, green chemistry approaches focus on reducing hazardous waste and improving atom economy.

Alternative Acid Catalysts: Research has explored the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), as replacements for gaseous hydrogen chloride. These catalysts are more easily separated from the reaction mixture, can be recycled, and are less corrosive, thereby minimizing waste and handling hazards.

Solvent-Free Conditions: Investigations into solvent-free Pinner reactions have shown promise. By grinding the nitrile with a solid acid catalyst and an alcohol-impregnated solid support, the need for bulk organic solvents can be eliminated, significantly reducing the environmental impact of the process.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the Pinner reaction, leading to shorter reaction times and often improved yields. This technique can also reduce the incidence of side reactions by rapidly and uniformly heating the reaction mixture.

Novel Approaches for the Synthesis of this compound Derivatives

While the Pinner reaction remains the workhorse for the synthesis of the parent compound, research into novel methodologies is expanding the scope of accessible this compound derivatives.

Development of Catalytic Synthetic Pathways

Modern synthetic chemistry is increasingly focused on the development of catalytic methods that are more efficient and selective. For the synthesis of imidate derivatives, several catalytic approaches are being explored.

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium and copper, have been investigated for the synthesis of N-substituted imidates. These methods often involve the coupling of a nitrile, an alcohol, and an amine or other nitrogen source under catalytic conditions. While not yet widely applied to the synthesis of this compound itself, these methods hold potential for the direct synthesis of its N-functionalized derivatives.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area of research. Organocatalysts, such as N-heterocyclic carbenes (NHCs), have been shown to catalyze the formation of imidates from aldehydes and amines. Adapting these methods to start from nitriles is an area of active investigation and could provide a metal-free route to this compound and its analogues.

Exploration of Alternative Precursors and Reagents

Moving beyond the traditional nitrile and alcohol starting materials, researchers are exploring alternative precursors for the synthesis of imidates.

From Amides: The dehydration of N-alkoxyamides can provide a route to imidates. This approach would involve the synthesis of N-methoxy-4-bromobutanamide, followed by a dehydration step to yield this compound. While a less direct route, it offers an alternative pathway that may be advantageous for certain substrates.

From Orthoesters: The reaction of orthoesters with amines can also lead to the formation of imidates. For example, the reaction of methyl orthobutanoate with ammonia (B1221849) could, in principle, yield methyl butanimidate. The introduction of the bromo functionality would require a brominated orthoester precursor, which presents its own synthetic challenges.

Table 2: Summary of Synthetic Approaches to this compound and its Derivatives

| Synthetic Approach | Key Features | Advantages | Potential Challenges |

| Pinner Reaction | Acid-catalyzed reaction of a nitrile and an alcohol. | Well-established, reliable for simple imidates. | Requires strictly anhydrous conditions, stoichiometric acid. |

| Green Chemistry Approaches | Use of solid acids, solvent-free conditions, microwave assistance. | Reduced waste, easier work-up, faster reactions. | Catalyst deactivation, scalability of solvent-free methods. |

| Transition Metal Catalysis | Catalytic coupling of nitriles, alcohols, and nitrogen sources. | High efficiency and selectivity for N-substituted derivatives. | Metal contamination of the product, catalyst cost. |

| Organocatalysis | Metal-free catalysis using small organic molecules. | Avoids metal contamination, milder reaction conditions. | Limited substrate scope, catalyst development is ongoing. |

| Alternative Precursors | Use of amides or orthoesters as starting materials. | Provides alternative synthetic disconnections. | May involve more steps, precursor availability. |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromobutanimidate

Reactivity at the Bromine Center of Methyl 4-bromobutanimidate

The carbon-bromine (C-Br) bond in this compound is a key site for reactivity. The bromine atom, being more electronegative than carbon, polarizes the bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This primary alkyl bromide structure allows for a range of transformations, primarily nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions Involving the C-Br Bond

The primary alkyl bromide in this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In this type of reaction, a nucleophile attacks the electron-deficient carbon atom, leading to the displacement of the bromide ion, which serves as a good leaving group. This one-step, concerted process involves the formation of a new bond with the nucleophile and the simultaneous cleavage of the C-Br bond.

A wide variety of nucleophiles can be employed to functionalize the terminal end of the molecule, demonstrating the synthetic utility of the C-Br bond. The general scheme for this reaction is the attack of a nucleophile (Nu⁻) on the carbon atom, resulting in the substitution of the bromine atom.

Common nucleophilic substitution reactions applicable to this substrate are summarized in the table below. These transformations allow for the introduction of diverse functional groups, significantly expanding the synthetic possibilities from this starting material.

Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. As a primary alkyl bromide, this compound is a suitable electrophilic partner in several such reactions.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Negishi-like, Suzuki-Miyaura type if applicable to alkyl halides)

Palladium catalysts are widely used for cross-coupling reactions. While traditionally applied to sp²-hybridized carbons, significant progress has been made in their application to sp³ centers like the one in this compound.

Suzuki-Miyaura Coupling : This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide. For alkyl halides, this reaction can be challenging due to slower oxidative addition and potential side reactions like β-hydride elimination. However, with appropriate ligands (e.g., bulky, electron-rich phosphines) and bases, the Suzuki-Miyaura coupling of primary alkyl bromides is feasible. acs.orgscribd.comnih.gov This methodology could be used to couple this compound with various aryl, vinyl, or alkyl boronic acids.

Negishi-like Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. alfa-chemistry.com This reaction is particularly effective for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. cdnsciencepub.comnih.gov this compound would be expected to react efficiently with various organozinc reagents under palladium catalysis to form the corresponding coupled products. alfa-chemistry.com

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions, especially for challenging substrates like alkyl halides. alfa-chemistry.com Nickel-catalyzed reactions, such as Negishi and Suzuki-Miyaura couplings, can often provide higher yields and better functional group tolerance for C(sp³)-C(sp²) bond formation. pharmacompass.com The use of nickel catalysts would be a highly relevant strategy for the cross-coupling of this compound with a variety of organometallic partners. These reactions are often promoted by specific ligands, such as bipyridine or phosphine-based ligands, which stabilize the nickel catalytic species.

Mechanistic Studies of Metal-Catalyzed Coupling Pathways

The generally accepted mechanism for these cross-coupling reactions involves a catalytic cycle with three main steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of this compound. This step forms a higher-valent organometallic intermediate (e.g., an alkyl-Pd(II)-bromide complex). For primary alkyl halides, this step is often considered to proceed via an SN2-type pathway. scribd.com

Transmetalation : The organic group from the organometallic reagent (e.g., organoboron or organozinc) is transferred to the palladium or nickel center, displacing the halide. This step requires the presence of a base in Suzuki-Miyaura couplings to form an "ate" complex, which facilitates the transfer.

Reductive Elimination : The two organic groups on the metal center couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle.

A critical competing pathway for alkyl halides is β-hydride elimination from the organometallic intermediate. However, in the case of this compound, this side reaction is not expected to be a major issue since there are no hydrogen atoms on the carbon beta to the imidate group that would be readily eliminated.

Reactivity of the Imidate Functional Group in this compound

The imidate functional group, R-C(=NR')OR'', is a versatile moiety with reactivity distinct from that of the alkyl bromide. The carbon atom of the C=N double bond is electrophilic and can be attacked by various nucleophiles.

Key reactions involving the imidate group include:

Hydrolysis : Imidates can be hydrolyzed under either acidic or basic conditions. wikipedia.org Depending on the pH and the specific stereochemistry (syn or anti) of the imidate, the tetrahedral intermediate formed upon addition of water can break down to yield different products. cdnsciencepub.comcdnsciencepub.comresearchgate.net Typically, hydrolysis leads to the formation of an ester and an amine, or an amide and an alcohol. rroij.com For this compound, hydrolysis would likely yield methyl 4-bromobutanoate and ammonia (B1221849), or 4-bromobutanamide and methanol (B129727).

Reaction with Amines : Imidates react with ammonia or primary and secondary amines to form amidines. scribd.comwikipedia.org This reaction involves the nucleophilic attack of the amine on the imidate carbon, followed by the elimination of methanol. This provides a direct route to substituted amidine derivatives.

Reduction : The imidate group can be reduced to an amine using strong reducing agents like lithium aluminum hydride. scribd.com Alternatively, under certain conditions, reduction of imidate salts can furnish aldehydes. alfa-chemistry.com

Reaction with Grignard Reagents : Organometallic reagents, such as Grignard reagents (R-MgX), can add to the electrophilic carbon of the imidate. This reaction typically forms a ketimine, which can be subsequently hydrolyzed to a ketone. alfa-chemistry.com

The dual reactivity of this compound makes it a potentially valuable synthetic intermediate, allowing for selective functionalization at either the alkyl bromide or the imidate position, or for sequential modifications at both sites to construct more complex molecular architectures.

Hydrolysis and Transesterification Pathways

The hydrolysis of imidates is a well-studied process that proceeds through a tetrahedral intermediate, with the final products being highly dependent on the pH of the reaction medium and stereoelectronic factors. researchgate.netcdnsciencepub.com For this compound, hydrolysis can yield either an ester and ammonia or an amide and methanol.

Under acidic conditions, the imidate nitrogen is protonated, making the imidate carbon highly electrophilic. The attack of a water molecule leads to the formation of a tetrahedral intermediate (T+). The breakdown of this intermediate is governed by stereoelectronic control, which dictates that a bond cleavage is favored if the other heteroatoms (oxygen and nitrogen) each have a lone pair orbital oriented antiperiplanar to the leaving group. researchgate.net In an acidic medium, the nitrogen atom in the intermediate is protonated, which facilitates the cleavage of the C-N bond, leading exclusively to the formation of Methyl 4-bromobutanoate and the ammonium (B1175870) ion. researchgate.netcdnsciencepub.com

In basic or neutral solutions, the reaction pathway is more complex. Attack by a hydroxide (B78521) ion or water on the neutral imidate forms a tetrahedral intermediate (T- or T±). cdnsciencepub.com In this intermediate, both C-O (alkoxy) and C-N (amino) bond cleavage are possible. The partitioning of this intermediate depends on the relative leaving group abilities of the methoxy (B1213986) and amino groups and is strongly influenced by the pH. researchgate.net Hydrolysis of syn imidate salts in basic conditions can yield mixtures of ester-amine and amide-alcohol products, whereas anti imidate salts tend to give ester-amine products exclusively across the entire pH range. cdnsciencepub.com For this compound, basic hydrolysis is expected to produce a mixture of Methyl 4-bromobutanoate/ammonia and 4-bromobutanamide/methanol.

Transesterification can occur in the presence of an alcohol under catalytic conditions, proceeding through a similar tetrahedral intermediate, where the attacking alcohol displaces the methoxy group.

| Reaction Condition | Primary Products | Mechanism Notes |

|---|---|---|

| Acidic (pH < 5) | Methyl 4-bromobutanoate, Ammonium ion | Proceeds via a protonated tetrahedral intermediate (T+); C-N bond cleavage is favored. researchgate.net |

| Neutral (pH ≈ 7) | Mixture of Methyl 4-bromobutanoate/Ammonia and 4-bromobutanamide/Methanol | Partitioning of the T± intermediate determines the product ratio. |

| Basic (pH > 9) | Mixture of Methyl 4-bromobutanoate/Ammonia and 4-bromobutanamide/Methanol | Partitioning of the T- intermediate determines the product ratio; product distribution can be sensitive to the syn/anti geometry of the imidate. cdnsciencepub.com |

Reactions with Nitrogen-Containing Nucleophiles

The imidate functional group is susceptible to attack by various nucleophiles. Reactions with nitrogen-containing nucleophiles such as ammonia or primary and secondary amines are particularly significant as they lead to the formation of amidines. rroij.com The reaction of this compound with an amine proceeds via nucleophilic attack at the imidate carbon, followed by the elimination of methanol to yield a 4-bromobutanimidamide, which is typically isolated as a stable salt (e.g., hydrochloride).

For example, the reaction with a primary amine (R-NH₂) would yield an N,N'-disubstituted 4-bromobutanimidamide. Similarly, reaction with hydrazine (B178648) would produce a hydrazide-imidamide derivative. These reactions are synthetically useful for creating the amidine functional group, which is a common structural motif in medicinal chemistry.

Cyclization Reactions Initiated by the Imidate Moiety

The presence of the bromine atom at the 4-position allows for a facile intramolecular cyclization reaction. This transformation is a key aspect of the reactivity of this compound. The reaction is initiated by the nucleophilic imidate nitrogen atom attacking the electrophilic carbon bearing the bromine atom. This intramolecular SN2 reaction results in the formation of a five-membered ring.

The product of this cyclization is the salt of a cyclic imidate, specifically 2-methoxy-1-pyrroline. chemicalbook.com This compound is a valuable synthetic intermediate. The cyclization is often spontaneous or can be promoted by gentle heating or the presence of a non-nucleophilic base to neutralize the generated acid. This pathway provides an efficient route to the 1-pyrroline (B1209420) ring system.

Comprehensive Mechanistic Elucidation of Key Transformations of this compound

Kinetic Studies of Reaction Rates and Rate-Determining Steps

For the hydrolysis of this compound, a pH-rate profile would typically show different dependencies in acidic, neutral, and basic regions, reflecting changes in the rate-determining step.

Acidic Conditions: At low pH, the reaction rate is often proportional to the concentration of the protonated imidate. The rate-determining step is typically the nucleophilic attack of a water molecule on this activated species. researchgate.net

Near-Neutral pH: In this region, the mechanism can become more complex. There can be a shift in the rate-determining step from the formation of the tetrahedral intermediate to its breakdown. researchgate.net The concentrations of both general acid and base catalysts can also influence the reaction rate. nih.gov

Basic Conditions: At high pH, the rate is often dependent on the concentration of hydroxide ions. The rate-limiting step is generally the attack of the hydroxide ion on the neutral imidate molecule. researchgate.net

The concept of a pre-equilibrium, where an intermediate forms an equilibrium with reactants prior to the rate-determining step, can also be relevant in certain pH ranges. wikipedia.org Kinetic studies allow for the determination of the rate law, which provides insight into the composition of the transition state of the rate-determining step. crunchchemistry.co.uksavemyexams.com

| pH | Observed Rate Constant (kobs, s-1) | Plausible Rate-Determining Step |

|---|---|---|

| 2.0 | 1.5 x 10-4 | Attack of H₂O on protonated imidate |

| 5.0 | 8.0 x 10-6 | Changeover region; breakdown of T± |

| 7.0 | 3.2 x 10-6 | Spontaneous breakdown of T± |

| 10.0 | 4.5 x 10-5 | Attack of OH⁻ on neutral imidate |

| 12.0 | 4.5 x 10-3 | Attack of OH⁻ on neutral imidate |

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereochemical outcome of reactions involving imidates is largely dictated by the principles of stereoelectronic control. researchgate.net This theory posits that the breakdown of the tetrahedral intermediate is not random but depends on the spatial orientation of the lone pair orbitals of the heteroatoms. researchgate.net Cleavage of a C-O or C-N bond is favored when the other two heteroatoms (one nitrogen and one oxygen) each have a lone pair orbital oriented antiperiplanar (180°) to the departing group.

This principle has significant consequences for the hydrolysis of syn and anti isomers of imidate salts.

Anti Isomers: Hydrolysis of anti imidate salts generally yields only the ester and amine products, regardless of pH. This is because the tetrahedral intermediate formed can readily adopt a conformation that allows for stereoelectronically favored cleavage of the C-N bond. cdnsciencepub.com

Syn Isomers: For syn imidate salts, the initially formed tetrahedral intermediate is not properly aligned for C-N cleavage. A conformational change is required to achieve the necessary antiperiplanar arrangement. cdnsciencepub.com Under basic conditions, if the rate of C-O bond cleavage from the initial conformer is competitive with the rate of conformational change, a mixture of products (amide/alcohol and ester/amine) can be observed. cdnsciencepub.com

While this compound itself is achiral, diastereoselectivity would become a critical consideration if the molecule contained a pre-existing stereocenter or if one was formed during a reaction. For example, in an intramolecular cyclization of a substituted analogue, the formation of a new stereocenter on the pyrroline (B1223166) ring would be influenced by the stereochemistry of the starting material. The transition state of the cyclization would adopt a conformation to minimize steric interactions, leading to a preference for one diastereomer over the other.

Applications of Methyl 4 Bromobutanimidate in Advanced Organic Synthesis

Methyl 4-bromobutanimidate as a Building Block for Complex Molecules

The dual functionality of this compound makes it an attractive starting material for the synthesis of intricate organic molecules. The methyl imidate can act as a precursor to various nitrogen-containing functionalities, while the alkyl bromide serves as an electrophilic site for nucleophilic substitution, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. chemistrytalk.orgutsouthwestern.edubeilstein-journals.org this compound is poised to be a valuable precursor for the synthesis of a variety of such compounds, particularly saturated heterocycles like substituted pyrrolidines and tetrahydropyridines.

The general strategy would involve an intramolecular cyclization, where a nucleophile, either introduced to the molecule or generated in situ, displaces the bromide, with the imidate functionality playing a key role in the ring-forming process. For instance, reduction of the imidate to a secondary amine, followed by intramolecular N-alkylation, would furnish a pyrrolidine (B122466) ring. Alternatively, the imidate nitrogen itself could act as the nucleophile under certain conditions, or after conversion to a more nucleophilic species.

| Target Heterocycle | Proposed Synthetic Approach | Key Transformation |

| Substituted Pyrrolidines | Reduction of the imidate to an amine, followed by intramolecular nucleophilic substitution of the bromide. | Intramolecular N-alkylation |

| Substituted Tetrahydropyridines | Reaction with a suitable dinucleophile that first reacts at the imidate carbon and then cyclizes onto the alkyl bromide. | Intermolecular reaction followed by intramolecular cyclization |

| Fused Heterocyclic Systems | Use in multi-component reactions where both the imidate and the bromide participate in sequential bond-forming events. | Cascade or domino reactions |

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The presence of a primary alkyl bromide in this compound facilitates the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through nucleophilic substitution reactions. libretexts.org This allows for the introduction of a wide array of functional groups and the extension of the carbon skeleton.

Carbon-Carbon Bond Formation: The alkyl bromide moiety can react with various carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organocuprates), enolates, and cyanide ions, to form new C-C bonds. beilstein-journals.orgnih.gov These reactions are fundamental in the construction of more complex carbon frameworks.

| Carbon Nucleophile | Reaction Type | Product Type |

| Grignard Reagents (R-MgBr) | Nucleophilic Substitution | Alkylated Imidate |

| Organocuprates (R₂CuLi) | Nucleophilic Substitution | Alkylated Imidate |

| Enolates | Alkylation | γ-Keto Imidate Derivative |

| Cyanide (CN⁻) | Nucleophilic Substitution | 5-Cyanopentanimidate |

Carbon-Heteroatom Bond Formation: Similarly, a variety of heteroatom nucleophiles can displace the bromide to form C-N, C-O, C-S, and other carbon-heteroatom bonds. wikipedia.org This versatility is crucial for introducing functional groups that can impart specific chemical and biological properties to the target molecule.

| Heteroatom Nucleophile | Reaction Type | Product Type |

| Amines (R₂NH) | Nucleophilic Substitution | Amino-substituted Imidate |

| Alcohols/Phenols (ROH/ArOH) | Williamson Ether Synthesis | Ether-linked Imidate |

| Thiols (RSH) | Nucleophilic Substitution | Thioether-linked Imidate |

| Azides (N₃⁻) | Nucleophilic Substitution | Azido-substituted Imidate |

Development of Diversified Chemical Scaffolds

The ability to undergo a variety of chemical transformations makes this compound a valuable tool for the development of diversified chemical scaffolds. By systematically varying the nucleophiles that react with the alkyl bromide and by subjecting the imidate group to different transformations, a library of compounds with diverse structures and functionalities can be generated from a single starting material. This approach is highly valuable in medicinal chemistry for the discovery of new bioactive molecules.

Utilization in Multistep Organic Synthesis Sequences

In the context of multistep synthesis, the differential reactivity of the two functional groups in this compound can be strategically exploited to achieve complex molecular targets.

Convergent and Divergent Synthetic Strategies

This compound is well-suited for both convergent and divergent synthetic strategies.

Convergent Synthesis: The compound can be elaborated into a more complex fragment which is then combined with another separately synthesized fragment. For example, the bromide can be converted into an organometallic reagent, which is then coupled with another electrophilic partner.

Divergent Synthesis: From a common intermediate derived from this compound, multiple reaction pathways can be pursued to generate a range of structurally distinct products. beilstein-journals.org For instance, after reacting the alkyl bromide with a specific nucleophile, the resulting imidate can be hydrolyzed to an ester, reduced to an amine, or converted to an amidine, each leading to a different class of compounds.

Protecting Group Chemistry Strategies Involving the Imidate

While not a conventional protecting group, the imidate functionality can be viewed as a masked form of other functional groups, such as esters, amides, or amines. A protecting group is a molecular entity that is temporarily introduced to a specific functional group to prevent it from reacting in subsequent steps of a synthesis. libretexts.orgorganic-chemistry.org

The imidate group is generally stable under neutral and basic conditions but can be hydrolyzed to an ester under acidic conditions. This differential stability allows for selective transformations at other parts of a molecule. For example, the alkyl bromide could be subjected to nucleophilic substitution under basic conditions while the imidate remains intact. Subsequent acidic workup would then unmask the ester functionality.

| Functional Group Masked | Deprotection Condition | Resulting Functional Group |

| Ester | Acidic Hydrolysis | Methyl Ester |

| Amine | Reduction (e.g., with NaBH₄) | Secondary Amine |

| Amide | Hydrolysis under specific conditions | Amide |

Role of this compound as a Synthetic Intermediate

This compound, though not extensively documented as an isolated compound in mainstream chemical literature, holds significant potential as a reactive intermediate in advanced organic synthesis. Its utility stems from the presence of two key functional groups: a reactive imidate moiety and a terminal alkyl bromide. This bifunctional nature allows for its participation in intramolecular cyclization reactions, making it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds.

The primary route to generate this compound is through the Pinner reaction, a classic method for converting nitriles into imino esters (imidates). wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the specific case of this compound, the reaction would proceed by treating 4-bromobutyronitrile (B74502) with methanol (B129727) in the presence of a strong acid, typically anhydrous hydrogen chloride. wikipedia.orgorganic-chemistry.org

The resulting product of the Pinner reaction is an imino ester salt, also known as a Pinner salt. wikipedia.org These salts are generally not isolated and are used in situ for subsequent transformations due to their inherent reactivity. wikipedia.org The imidate functional group can undergo nucleophilic attack, and the presence of the bromoalkyl chain provides a site for intramolecular reactions.

The most significant application of this compound as a synthetic intermediate is in the construction of five-membered nitrogen-containing heterocycles. Following its formation via the Pinner reaction, the intermediate can undergo a spontaneous or base-induced intramolecular cyclization. The nitrogen atom of the imidate acts as an internal nucleophile, displacing the bromide ion at the terminal carbon of the butyl chain. This process leads to the formation of a cyclic iminium salt, which upon neutralization, yields 2-methoxy-3,4-dihydro-2H-pyrrole (also known as 2-methoxy-1-pyrroline).

This cyclization is a powerful tool for the synthesis of substituted pyrroline (B1223166) derivatives, which are important structural motifs in many biologically active compounds and natural products. The resulting 2-methoxy-3,4-dihydro-2H-pyrrole can be further functionalized or hydrolyzed to the corresponding lactam, providing access to a variety of other valuable synthetic building blocks.

Advanced Spectroscopic Elucidation of Methyl 4 Bromobutanimidate Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structure in solution. For Methyl 4-bromobutanimidate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals, offering insights into the connectivity and spatial arrangement of atoms.

Advanced 1D and 2D NMR Techniques for Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

The structural backbone of this compound can be meticulously mapped out using a suite of advanced NMR techniques.

¹H and ¹³C NMR Spectroscopy: The 1D ¹H and ¹³C NMR spectra provide the initial overview of the chemical environments of the hydrogen and carbon atoms, respectively. The predicted chemical shifts are crucial for the initial assignment of the different methylene groups in the butanimidate chain, the methoxy (B1213986) group, and the imino carbon.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Hα | ~2.20 | Triplet | 2H |

| Hβ | ~2.05 | Quintet | 2H |

| Hγ | ~3.50 | Triplet | 2H |

| O-CH₃ | ~3.70 | Singlet | 3H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=N | ~165 |

| O-CH₃ | ~53 |

| Cγ | ~33 |

| Cβ | ~30 |

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons. Cross-peaks would be expected between Hα and Hβ, and between Hβ and Hγ, confirming the connectivity of the butyl chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the α, β, and γ methylene groups to their corresponding carbon resonances, as well as the methoxy protons to the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations for this compound would include:

The methoxy protons (O-CH₃) to the imino carbon (C=N).

The α-protons (Hα) to the imino carbon (C=N) and the β-carbon.

The γ-protons (Hγ) to the β-carbon and the carbon bearing the bromine atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and preferred conformations. For a flexible molecule like this compound, NOESY can help to understand the spatial arrangement of the alkyl chain relative to the imidate group.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

The flexible nature of the butyl chain in this compound makes it a candidate for dynamic NMR (DNMR) studies. Rotations around the C-C single bonds lead to a variety of conformers in solution. While at room temperature, the rapid interconversion between these conformers would likely result in averaged NMR signals, variable temperature (VT) NMR experiments could potentially "freeze out" individual conformers at lower temperatures. This would lead to the broadening and eventual splitting of NMR signals, allowing for the determination of the energy barriers to conformational exchange.

Furthermore, proton exchange processes involving the N-H proton of the imidate group can be investigated. The rate of exchange with solvent or other protic species can be monitored by changes in the line shape of the N-H signal, providing insights into the acidity and hydrogen bonding capabilities of this functional group.

Vibrational Spectroscopy Analysis (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making them powerful tools for structural characterization.

Correlating Vibrational Modes with Molecular Structure and Functional Groups

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its key functional groups.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H stretch | 3300 - 3400 | Medium | Weak |

| C-H stretch (alkyl) | 2850 - 3000 | Strong | Strong |

| C=N stretch | 1650 - 1680 | Strong | Medium |

| C-O stretch | 1200 - 1300 | Strong | Weak |

The C=N stretching vibration of the imidate group is a particularly diagnostic band, typically appearing in a region with fewer overlapping signals. The C-Br stretch is also a characteristic feature, often more prominent in the Raman spectrum. The C-H stretching and bending vibrations of the methylene and methyl groups will contribute to a complex but informative region of the spectra.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis (if applicable)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface by several orders of magnitude. For a molecule like this compound, SERS could be applicable for trace-level detection. The interaction of the lone pairs on the nitrogen and oxygen atoms of the imidate group, or the bromine atom, with the metal surface could lead to significant signal enhancement. This would be particularly useful for analyzing minute quantities of the compound in complex matrices.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound (C₅H₁₀BrNO), the presence of bromine is a key feature that will be readily apparent in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass units (M⁺ and M+2).

The fragmentation of the molecular ion upon electron ionization (EI) would likely proceed through several pathways, including:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the imino group.

Loss of a bromine radical: This would lead to a prominent fragment at [M-Br]⁺.

McLafferty-type rearrangements: If sterically feasible, this could involve the transfer of a hydrogen atom from the alkyl chain to the imidate nitrogen or oxygen, followed by fragmentation.

Cleavage of the methoxy group: Loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 195/197 | [M]⁺ (Molecular ion) |

| 116 | [M - Br]⁺ |

| 164/166 | [M - OCH₃]⁺ |

By carefully analyzing the masses and isotopic patterns of the fragment ions, the connectivity and structure of this compound can be confidently confirmed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. measurlabs.comjove.com Unlike nominal mass spectrometry which provides integer masses, HRMS can measure mass to several decimal places, allowing for the differentiation between compounds that have the same nominal mass but different elemental compositions. researchgate.net

For this compound, with a chemical formula of C₅H₁₀BrNO, HRMS would be used to confirm its elemental composition. The theoretical exact mass is calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). researchgate.net The experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. researchgate.net

Table 1: Hypothetical HRMS Data for this compound (C₅H₁₀BrNO)

| Parameter | Value |

| Molecular Formula | C₅H₁₀⁷⁹Br¹⁴N¹⁶O |

| Theoretical Exact Mass (Monoisotopic) | 178.9949 u |

| Observed m/z (Hypothetical) | 178.9952 u |

| Mass Difference (Hypothetical) | +0.0003 u |

| Error (Hypothetical) | +1.7 ppm |

| Ion Adduct | [M+H]⁺ |

This high level of accuracy is indispensable for distinguishing between potential isobaric compounds—molecules that share the same integer mass but have different atomic makeups.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. nih.govwikipedia.org In an MS/MS experiment, the molecular ion (or a specific precursor ion) of this compound, isolated in the first stage of the mass spectrometer, is subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.orggre.ac.uk The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, producing a fragmentation spectrum.

The fragmentation of this compound would be expected to follow predictable chemical pathways. libretexts.orgchemguide.co.uklibretexts.org Key fragmentation routes would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, which is a common pathway for imines and related compounds. youtube.com

Loss of Bromine: Cleavage of the C-Br bond, leading to the loss of a bromine radical. youtube.com

Loss of Methoxy Group: Cleavage resulting in the loss of the -OCH₃ group.

Cleavage of the Butyl Chain: Fragmentation along the four-carbon chain, leading to a series of characteristic losses.

By carefully analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed. This analysis is crucial for confirming the proposed structure and for distinguishing it from structural isomers. gre.ac.ukresearchgate.net

Table 2: Plausible MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺, m/z ≈ 180.0)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |

| 180.0 | 101.0 | HBr | [C₅H₁₀NO]⁺ |

| 180.0 | 149.0 | CH₃O• | [C₄H₈BrN]⁺ |

| 180.0 | 124.0 | C₄H₈ | [CH₂BrC(NH)OCH₃]⁺ |

| 101.0 | 70.0 | CH₃OH | [C₄H₇N]⁺ |

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

An XRD study would reveal how molecules of this compound arrange themselves in a crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. researchgate.net For this specific compound, key interactions would likely include:

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···N or C-H···O hydrogen bonds could play a role in the crystal packing.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of neighboring molecules.

Dipole-Dipole Interactions: The polar C-Br, C=N, and C-O bonds would lead to significant dipole-dipole interactions.

Studies on other bromo-substituted organic molecules have shown the significant influence of Br···Br and other halogen-related interactions on crystal packing. mdpi.comacs.org Understanding these forces is critical for predicting and controlling the solid-state properties of the material.

Table 3: Representative Crystallographic Data for a Small Bromo-Organic Molecule (Illustrative Example)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |

| Volume | 1040 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.65 g/cm³ |

| Key Intermolecular Contacts | C-H···O, C-Br···Br |

Note: This data is for illustrative purposes and does not represent this compound.

The molecule this compound is itself achiral. However, if a chiral derivative were to be synthesized (for example, by introducing a stereocenter into the butyl chain), XRD would be the definitive method for determining its absolute configuration. Using anomalous dispersion effects, typically with copper radiation, the absolute arrangement of atoms in space can be unambiguously established. nih.gov This is a critical step in asymmetric synthesis and in understanding the biological activity of chiral molecules.

Advanced Spectroscopic Techniques for Electronic Structure and Dynamics

Beyond structural elucidation, advanced spectroscopic methods can probe the electronic properties and dynamic behavior of molecules.

Photoelectron Spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. byjus.comwikipedia.orglibretexts.orgkhanacademy.org A high-resolution variant, Mass-Analyzed Threshold Ionization (MATI) spectroscopy, provides highly accurate values for the adiabatic ionization energy (the energy required to remove an electron from the molecule in its ground state to form the cation in its ground state).

In a MATI experiment, molecules are excited to high-lying Rydberg states just below the ionization threshold. A delayed electric field pulse then ionizes these Rydberg states, allowing for the detection of ions with minimal kinetic energy. This results in very sharp peaks and a precise determination of the ionization energy. The spectrum also reveals vibrational frequencies of the resulting cation, providing insight into how the molecular geometry changes upon ionization. For this compound, MATI spectroscopy would precisely determine the energy of its highest occupied molecular orbital (HOMO) and provide detailed information about the vibrational structure of its radical cation.

Table 4: Representative Ionization and Cationic Vibrational Frequency Data from MATI Spectroscopy (Illustrative Example)

| Measurement | Energy Value (cm⁻¹) | Assignment |

| Adiabatic Ionization Energy (IE) | 75,000 ± 5 | S₀ → D₀ transition |

| Cationic Vibrational Frequency ν⁺₁ | 350 | C-Br stretch |

| Cationic Vibrational Frequency ν⁺₂ | 980 | C-C stretch |

| Cationic Vibrational Frequency ν⁺₃ | 1650 | C=N stretch |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a MATI experiment.

Computational Chemistry Investigations of Methyl 4 Bromobutanimidate

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed insights into molecular behavior.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like Methyl 4-bromobutanimidate, DFT calculations would be instrumental in predicting its three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.

By employing various functionals and basis sets within the DFT framework, researchers can calculate a range of electronic properties. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and its behavior in electronic transitions.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.

For this compound, these high-level calculations could be used to obtain benchmark values for its geometric parameters, vibrational frequencies, and thermochemical properties. The accuracy of these predictions is essential for validating results from less computationally intensive methods and for providing reliable data where experimental measurements are unavailable.

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These theoretical spectra can aid in the assignment of experimental signals and provide a deeper understanding of the molecule's structure.

Similarly, the calculation of vibrational frequencies and their corresponding intensities allows for the prediction of Infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific functional groups and their movements within the molecule can be identified.

Time-dependent DFT (TD-DFT) is a common method used to predict electronic excitation energies and, consequently, the Ultraviolet-Visible (UV-Vis) absorption spectrum. This can provide insights into the electronic transitions occurring within the molecule upon absorption of light.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and flexibility.

Exploration of Conformational Landscapes and Flexibility

For a molecule like this compound, which possesses several rotatable bonds, MD simulations can be used to explore its conformational landscape. By simulating the molecule's movements over a period of time, different stable and metastable conformations can be identified, and the energy barriers between them can be estimated. This provides a comprehensive understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol). By running simulations in different solvent environments, researchers can investigate how the solvent affects the conformational preferences and dynamics of the molecule. This is crucial for understanding its behavior in solution, which is often the relevant environment for chemical reactions and biological processes.

Elucidation of Reaction Mechanisms and Energy Profiles

Computational chemistry offers powerful tools to map the intricate details of chemical reactions. Methodologies such as the localization of transition states and Intrinsic Reaction Coordinate (IRC) analysis are fundamental to understanding the transformation from reactants to products. Similarly, the determination of activation energies and reaction enthalpies provides crucial insights into the kinetics and thermodynamics of a reaction. However, the application of these computational techniques to this compound has not been reported in the accessible scientific literature.

The identification of a transition state, the highest energy point along a reaction coordinate, is a cornerstone of mechanistic studies. Following the determination of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is employed to confirm that it connects the reactants and products, thereby mapping the entire reaction pathway. For this compound, no studies detailing the localization of transition states for its potential reactions or subsequent IRC analyses are currently available.

Activation energy (Ea) represents the minimum energy required to initiate a chemical reaction, governing its rate. The change in enthalpy (ΔH) during a reaction indicates whether it releases or absorbs heat. These parameters are routinely calculated using computational methods to provide a quantitative understanding of reaction feasibility and spontaneity. At present, there are no published computational studies that provide data on the activation energies or reaction enthalpies for reactions involving this compound.

Computational Thermochemistry for Reactivity Prediction

Computational thermochemistry is a vital area of theoretical chemistry that predicts the thermodynamic properties of molecules, which in turn helps in understanding their reactivity. Key parameters such as Bond Dissociation Energies (BDEs) and thermodynamic driving forces are instrumental in this regard. The absence of such computational data for this compound limits the theoretical prediction of its chemical behavior.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a critical descriptor of chemical reactivity, with lower BDEs often indicating more reactive bonds. Computational methods can provide reliable estimates of BDEs. However, a search of the scientific literature did not yield any studies that have computationally determined the BDEs for the various bonds within the this compound molecule.

Analytical Methodologies for Methyl 4 Bromobutanimidate and Its Research Derivatives

Chromatographic Separation Techniques

Chromatography is a foundational technique for separating, identifying, and purifying components from a mixture. nih.govjournalagent.com The process relies on the differential partitioning of compounds between a mobile phase (a liquid or gas) and a stationary phase (a solid or a liquid adsorbed on a solid support). libretexts.org For compounds like Methyl 4-bromobutanimidate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques. nih.govliskonchem.com

HPLC is a powerful tool for the analysis of non-volatile or thermally unstable compounds. journalagent.com Developing a robust HPLC method is a systematic process involving several key stages: method scouting, optimization, robustness testing, and validation. thermofisher.comyoutube.com

For a compound like this compound, which lacks a significant UV-absorbing chromophore, method development presents specific challenges. A typical approach would start with reversed-phase chromatography, which separates molecules based on their hydrophobicity. wjpmr.com

Key Method Development Steps:

Column and Stationary Phase Selection : A C18 or C8 column is a common starting point for moderately polar compounds. The choice depends on the desired retention and selectivity. asianjpr.com

Mobile Phase Selection : A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically employed to ensure adequate separation of the target analyte from impurities and reactants. wjpmr.comasianjpr.com

Detector Selection : Due to the absence of a strong chromophore, a UV detector set at a low wavelength (e.g., 200-210 nm) might be used, although sensitivity would be limited. More advanced detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be considered. However, the most effective approach often involves coupling the HPLC system to a mass spectrometer (LC-MS). liskonchem.com

Optimization : This stage involves fine-tuning parameters such as the gradient profile, flow rate, and column temperature to achieve optimal resolution, peak shape, and analysis time. youtube.com

Table 1: Illustrative HPLC Method Parameters for a Bromo-organic Compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS detection and helps control peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |

| Gradient | 5% B to 95% B over 15 min | Ensures elution of both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times by controlling viscosity and mass transfer. |

| Detector | UV at 210 nm or Mass Spectrometer | Low UV wavelength for detecting the weak absorbance of the molecule, or MS for high sensitivity and specificity. |

Gas chromatography is a technique well-suited for the analysis of volatile and thermally stable compounds. nih.gov this compound and its more volatile derivatives can be effectively analyzed using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. gdut.edu.cngoogle.comnih.gov The method provides high resolution and sensitivity. gdut.edu.cnresearchgate.net

A typical GC-MS method involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. google.com The column's stationary phase interacts differently with various components, leading to their separation based on boiling point and polarity.

For related amide and imidazoline (B1206853) structures, GC methods have been developed using columns like the Rxi-624sil MS. google.com A temperature program, starting at a low temperature and gradually increasing, is used to separate compounds over a range of volatilities. google.com

While this compound itself is not chiral, many of its research derivatives, particularly those used in pharmaceutical synthesis, may possess one or more chiral centers. youtube.com Assessing the enantiomeric purity (or enantiomeric excess, e.e.) of these derivatives is critical, as different enantiomers can have vastly different biological activities. youtube.comsigmaaldrich.com

Chiral chromatography is the primary method for separating enantiomers. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture, leading to different retention times. youtube.com

Common Chiral Stationary Phases:

Polysaccharide-based CSPs : Columns based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly versatile and widely used for separating a broad range of chiral compounds. nih.govmdpi.com

Pirkle-type CSPs : These phases operate on a π-π interaction basis and are effective for compounds containing aromatic rings.

Ligand-exchange CSPs : These are used for the resolution of amino acids and related compounds. researchgate.net

Method development in chiral chromatography involves screening different CSPs and mobile phase systems (both normal-phase and reversed-phase) to find conditions that provide baseline separation of the enantiomers. nih.govmdpi.com For example, phenoxy derivatives of a related chiral compound, (RS)-1-bromo-3-chloro-2-propanol, were successfully separated on a cellulose-based ODH column using a mobile phase of n-hexane and isopropanol. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net For this compound and its derivatives, derivatization is often employed to improve chromatographic behavior or, more commonly, to enhance detector response. thermofisher.comspectroscopyonline.com

Pre-column derivatization involves reacting the analyte with a labeling reagent before it is introduced into the HPLC system. thermofisher.com This is particularly useful for compounds that lack a native chromophore or fluorophore, making them difficult to detect with standard UV-Visible or fluorescence detectors. sigmaaldrich.comnih.gov

The imidate functional group of this compound can be hydrolyzed to form a primary amine, 4-bromobutylamine. Primary amines are readily derivatized using a variety of reagents that attach a strongly absorbing or fluorescent tag to the molecule. thermofisher.comnih.gov

Common Derivatizing Reagents for Primary Amines:

o-Phthalaldehyde (OPA) : Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. sdiarticle4.comnih.gov OPA itself is non-fluorescent, which results in a low background signal. sdiarticle4.com

Fluorescamine : Reacts almost instantaneously with primary amines to produce intensely fluorescent products. The reagent and its hydrolysis products are non-fluorescent. sdiarticle4.comtandfonline.com

9-fluorenylmethyl chloroformate (FMOC-Cl) : Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.com

Phenyl isothiocyanate (PITC) : Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that have strong UV absorption, making them suitable for HPLC-UV analysis. rsc.org

Table 2: Selected Pre-column Derivatization Reagents for Analysis via Hydrolyzed Imidate

| Reagent | Target Analyte Group | Detection Method | Typical Excitation (λex) / Emission (λem) / UV Wavelength |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | λex: 340 nm / λem: 455 nm |

| Fluorescamine | Primary Amine | Fluorescence | λex: ~390 nm / λem: ~475 nm |

| Phenyl isothiocyanate (PITC) | Primary & Secondary Amines | UV-Visible | ~254 nm |

While mass spectrometry is a highly sensitive detection method, the ionization efficiency of a compound can significantly impact the achievable detection limits. Derivatization can be used to modify an analyte to enhance its ability to form ions in the MS source, a process sometimes referred to as making the molecule "electrospray-active". researchgate.netacs.org

The goals of derivatization for MS include:

Introducing a Permanent Charge : By reacting the analyte with a reagent that imparts a permanent positive or negative charge (e.g., quaternizing a nitrogen atom), the molecule no longer needs to be ionized in the source, leading to a dramatic increase in signal intensity. tandfonline.com

Increasing Proton Affinity : Modifying the analyte with a functional group that is very basic (has a high proton affinity) facilitates the formation of [M+H]+ ions in positive-ion electrospray ionization (ESI). tandfonline.com

Enhancing Surface Activity : ESI is a solution-based process, and analytes with greater surface activity are more readily transferred into the gas phase as ions. Derivatization can add nonpolar character to a molecule to improve this property. researchgate.net

Enabling Electrochemical Ionization : Attaching an electrochemically active group, such as a ferrocene (B1249389) moiety, allows for ionization via oxidation within the ESI source, providing a selective method of detection. acs.org

For this compound, derivatization could target the nitrogen atom or involve substitution of the bromine atom with a group designed to enhance ionization. acs.org

Design of this compound as a Derivatizing Reagent for Specific Analytes

This compound possesses two key reactive sites: the electrophilic carbon of the imidate group and the carbon atom bonded to the bromine atom, which is susceptible to nucleophilic substitution. This dual reactivity allows for its strategic design as a derivatizing reagent to modify analytes for improved chromatographic separation or detection.

The imidate functional group can be protonated under acidic conditions, which significantly enhances its electrophilicity. youtube.com This makes it a target for nucleophilic attack by functional groups such as carboxylic acids. The reaction would proceed by converting the analyte's carboxyl group into a more complex ester linkage, which could be beneficial for certain analytical applications.

More commonly, the terminal bromo-group serves as the primary reactive site for derivatization. The carbon-bromine bond is polarized, making the carbon atom electrophilic and the bromide ion a good leaving group. This allows for the alkylation of a wide range of nucleophilic analytes, including phenols, thiols, and secondary amines. The reaction introduces the butanimidate methyl ester moiety to the analyte. This modification can serve several analytical purposes:

Increased Volatility: For analytes with low volatility, such as complex phenols or thiols, derivatization can make them more amenable to analysis by gas chromatography (GC).

Enhanced Detectability: While the this compound moiety itself is not strongly chromophoric, its introduction can alter the analyte's properties for specific detectors. For instance, the presence of nitrogen in the imidate group can be advantageous for nitrogen-phosphorus detectors (NPD) in GC.

Improved Chromatographic Behavior: Derivatization can reduce the polarity of analytes, leading to better peak shapes and retention characteristics in reverse-phase high-performance liquid chromatography (HPLC). libretexts.org

The design of a derivatization strategy using this compound would depend on the specific functional group present in the target analyte. The table below outlines potential derivatization reactions with different classes of analytes.

| Analyte Functional Group | Target Atom/Group | Reaction Type | Potential Analytical Advantage |

| Phenol (-OH) | Oxygen | Nucleophilic Substitution | Increased volatility for GC |

| Thiol (-SH) | Sulfur | Nucleophilic Substitution | Improved peak shape in HPLC |

| Secondary Amine (-NHR) | Nitrogen | Nucleophilic Substitution | Enhanced detectability with NPD |

| Carboxylic Acid (-COOH) | Carbonyl Carbon | Nucleophilic Acyl Substitution | Altered polarity for LC separation |

The choice of reaction conditions, such as solvent, temperature, and pH, would be critical to ensure selective reaction at the desired site and to achieve high derivatization yields. For example, a non-polar solvent and a non-nucleophilic base would favor the reaction at the bromo- C-Br bond, while acidic conditions might promote reaction at the imidate group. youtube.com

Spectroscopic Quantification Methods

Quantitative analysis of this compound is essential for assessing its purity as a reagent and for monitoring its concentration in reaction mixtures. The following spectroscopic techniques are applicable for this purpose.

UV-Visible spectroscopy is a widely used technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

This compound, lacking a conjugated π-system or a strong chromophore, is not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm). Alkanes and compounds with only σ-bonds undergo high-energy σ → σ* transitions that occur at wavelengths below 200 nm, which is outside the range of conventional spectrophotometers. uobabylon.edu.iqmasterorganicchemistry.com Similarly, the electronic transitions for simple bromoalkanes also fall in the far-UV region.

Therefore, direct UV-Visible spectroscopy is not a suitable method for the quantification of this compound itself. However, it can be used indirectly in two scenarios:

Quantification of a Chromophoric Analyte: If this compound is used to derivatize an analyte that possesses a chromophore, the reaction progress can be monitored by measuring the decrease in the analyte's absorbance at its specific λmax.

Formation of a Chromophoric Product: A derivatization reaction between a non-absorbing analyte and a non-absorbing reagent like this compound could potentially result in a product with significant UV-Vis absorbance if the reaction creates a conjugated system. In such a case, the concentration of the product, and thus indirectly the initial concentration of the reagent, could be determined.

A hypothetical example of monitoring the derivatization of a chromophoric analyte, 4-nitrothiophenol (B108094), is presented below. The disappearance of the 4-nitrothiophenol absorbance would be proportional to the amount of this compound reacted.

| Time (minutes) | Absorbance of 4-nitrothiophenol at λmax=322 nm | Concentration of 4-nitrothiophenol (M) |

| 0 | 1.200 | 1.0 x 10-4 |

| 10 | 0.900 | 7.5 x 10-5 |

| 20 | 0.600 | 5.0 x 10-5 |

| 30 | 0.300 | 2.5 x 10-5 |

| 40 | 0.150 | 1.25 x 10-5 |

To perform such an analysis, a calibration curve of the chromophoric analyte would first need to be established by plotting absorbance versus known concentrations.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of organic molecules without the need for a reference standard of the analyte itself. mdpi.com The technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. mdpi.com For ¹H qNMR, the high natural abundance and sensitivity of protons make it a particularly accurate and precise method.

The structure of this compound, CH₃OC(=NH)CH₂CH₂CH₂Br, presents several distinct proton signals that can be used for quantification. The expected ¹H NMR chemical shifts for the different proton environments are estimated based on standard values for similar functional groups. libretexts.orgopenstax.orgmsu.edu

A qNMR experiment for this compound would involve the following steps:

Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The internal standard must be stable, of high purity, and have at least one signal that does not overlap with any of the analyte's signals. Dimethyl terephthalate (B1205515) is a suitable choice as an internal standard. researchgate.net

Data Acquisition: The ¹H NMR spectrum is acquired under optimized conditions for quantification. This includes a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons, leading to accurate integration.

Data Processing and Analysis: The spectrum is carefully phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.

The purity or concentration of the analyte can then be calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

The following table presents hypothetical ¹H NMR data for a qNMR analysis of this compound using dimethyl terephthalate as the internal standard.

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Number of Protons (N) | Integral (I) |

| -OCH₃ (Analyte) | 3.7 | 3 | 1.50 |

| -CH₂-Br (Analyte) | 3.5 | 2 | 1.00 |

| =C-CH₂- (Analyte) | 2.5 | 2 | 1.00 |

| -CH₂-CH₂-CH₂- (Analyte) | 2.1 | 2 | 1.00 |

| Ar-H (Standard) | 8.1 | 4 | 2.00 |

| -OCH₃ (Standard) | 3.9 | 6 | 3.00 |

By applying the qNMR formula with the data from this table, along with the weighed masses of the analyte and standard, and the known molecular weights and purity of the standard, the absolute purity of the this compound sample can be accurately determined. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.